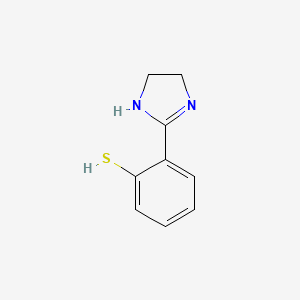

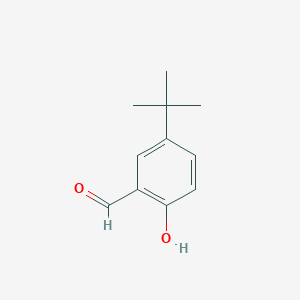

![molecular formula C16H15NO4 B1270183 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid CAS No. 58933-52-1](/img/structure/B1270183.png)

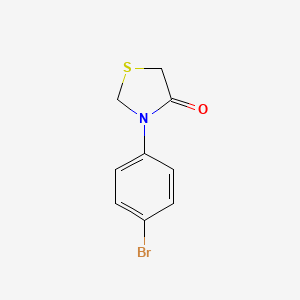

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

概要

説明

Synthesis Analysis

The synthesis of compounds related to "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid" involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction processes. For example, a series of liquid crystal intermediates, which are structurally similar, were synthesized from 4-phenylphenol via these steps, characterized by IR, 1H NMR, and MS techniques (Dou Qing, 2000).

Molecular Structure Analysis

The molecular structures of compounds analogous to "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid" have been elucidated using various spectroscopic techniques, including 1H, 13C NMR, UV–VIS, and IR spectroscopy, as well as density functional theory (DFT) calculations. These studies reveal complex behavior, such as acid-base dissociation and azo-hydrazone tautomerism in solution, dependent on solvent composition or pH (T. Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes transformations under various conditions, such as intramolecular cyclization to yield novel structures. For example, derivatives of 2-amino-4-pentenoic acid were resolved and epoxidized, leading to cyclization and the formation of 4-hydroxyproline derivatives through intramolecular attacks by the amino group on the side-chain epoxide (Suvratha Krishnamurthy et al., 2014).

科学的研究の応用

Pharmacokinetics and Bioavailability

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid and its derivatives have been studied for their pharmacokinetics. For instance, a study investigated the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester in rats. This research involved intravenous and oral administrations, utilizing ultra-high performance liquid chromatography to analyze the compound's behavior in the body (Xu et al., 2020).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized in various studies. For example, research has been conducted on the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, contributing to the understanding of its molecular structure and potential applications (Taylor et al., 1996).

Inhibitors of Folate Metabolism

One significant application is in the inhibition of folate metabolism. N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester, a derivative, has been evaluated as an inhibitor of folate metabolism. Such studies explore the compound's role in biochemical-pharmacological processes, especially its interaction with dihydrofolate reductase (Piper et al., 1982).

Conformational Studies

Research on the conformation of aromatic amides with retinoidal activity has been conducted. Such studies explore the importance of trans-amide structure for activity, contributing to the understanding of how structural conformations affect biological properties (Kagechika et al., 1989).

Catalysis

The compound and its derivatives have been explored in catalytic applications. For example, palladium–phenanthroline catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate was studied, highlighting the catalytic potential of these compounds (Gasperini et al., 2003).

Liquid Crystal Research

The synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate in many ferroelectric and antiferroelectric liquid crystals, illustrates the compound's relevance in material science (Dou Qing, 2000).

Safety And Hazards

特性

IUPAC Name |

4-(phenylmethoxycarbonylaminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHYEFZPTSTTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363175 | |

| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid | |

CAS RN |

58933-52-1 | |

| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

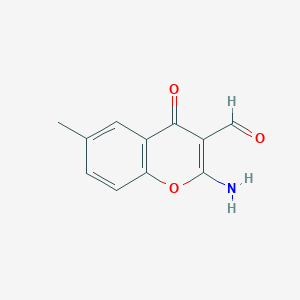

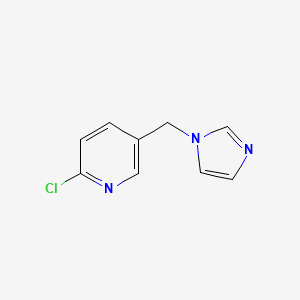

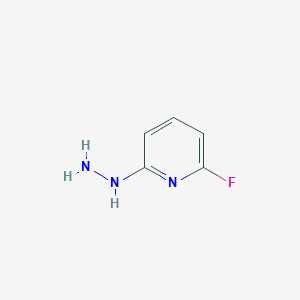

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

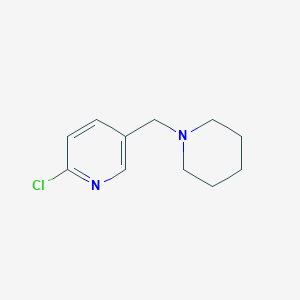

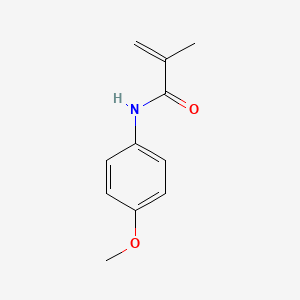

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)